REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]([CH2:10][C:11](=[CH2:15])[C:12](O)=[O:13])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC([O-])=O.[Na+]>CC(OC(C)=O)=O>[CH2:15]=[C:11]1[CH2:10][C:8](=[O:9])[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:12]1=[O:13] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
89 °C
|
Type
|
CUSTOM
|
Details
|
shaken for 14 hours at 89° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting clear solution was dried on a Savant™
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with H2O and brine
|
Type
|
CUSTOM
|
Details
|
The organic layers were then dried down on Savant™
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C=C1C(N(C(C1)=O)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |